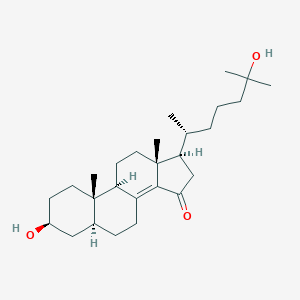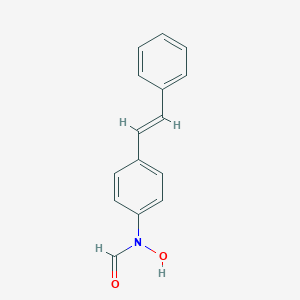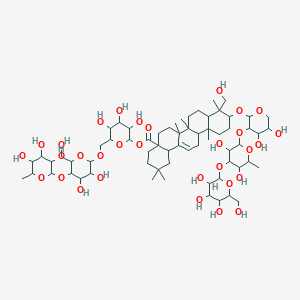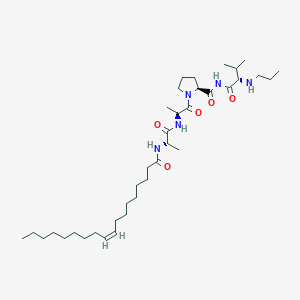
16-carboxy-17,18,19,20-tetranor-leukotriene E3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-carboxy-17,18,19,20-tetranor-leukotriene E3, also known as LTC4, is a biologically active molecule that belongs to the family of leukotrienes. It is synthesized by several cell types, including mast cells, eosinophils, and basophils, and is involved in a variety of physiological and pathological processes.
Applications De Recherche Scientifique
Metabolism and Identification
Metabolism in Rats and Monkeys : Studies have shown that 16-carboxy-17,18,19,20-tetranor-leukotriene E3 is a metabolite formed through the process of beta-oxidation in both rats and monkeys. In these animals, it has been identified as a significant metabolic product after the administration of leukotrienes, indicating its role in the metabolism of peptide leukotrienes (Delorme et al., 1988), (Tagari et al., 1989).
Detection and Analysis Techniques : Advanced analytical methods, including high-performance liquid chromatography and mass spectrometry, have been utilized to identify and quantify this metabolite in biological samples. This has aided in understanding its formation and role in leukotriene metabolism (Shirley & Murphy, 1990), (Tsikas et al., 1995).
Role in Human Metabolism : The metabolite has been identified in human urinary excretion, suggesting its presence and potential function in human leukotriene metabolism. The quantitative analysis of this metabolite can provide insights into leukotriene production and metabolic pathways in humans (Sala et al., 1990), (Perrin et al., 1989).
Involvement in Biological Processes : This metabolite has been linked to biological processes such as the immune response and inflammatory reactions. Its presence in certain conditions can indicate the activation of specific metabolic pathways related to inflammation and immune function (Samhoun et al., 1989).
Clinical Implications
Diagnostic Value : The identification and quantification of 16-carboxy-17,18,19,20-tetranor-leukotriene E3 can have potential diagnostic value in certain diseases, particularly those involving altered leukotriene metabolism, such as inflammatory conditions (Mayatepek et al., 1992).
Research in Peroxisome Disorders : Research indicates a significant role of this metabolite in patients with peroxisome deficiency disorders. Its altered levels in such patients highlight the crucial role of peroxisomes in leukotriene metabolism, providing insights into the pathophysiology of these disorders (Jedlitschky et al., 1991).
Therapeutic Implications : Understanding the metabolism and function of this leukotriene metabolite can aid in the development of targeted therapies for conditions associated with leukotriene pathway dysregulation, such as asthma and certain allergic reactions (Jedlitschky et al., 1993).
Potential Biomarker : Due to its specific formation pathway and excretion patterns, 16-carboxy-17,18,19,20-tetranor-leukotriene E3 could serve as a biomarker for specific physiological and pathological states in clinical research and diagnostics (Tsikas et al., 1992).
Propriétés
Numéro CAS |
122069-63-0 |
|---|---|
Nom du produit |
16-carboxy-17,18,19,20-tetranor-leukotriene E3 |
Formule moléculaire |
C11H17N3O5 |
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
(5Z,7E,9E,11R,12S)-11-[(2R)-2-amino-2-carboxyethyl]sulfanyl-12-hydroxyhexadeca-5,7,9-trienedioic acid |
InChI |
InChI=1S/C19H29NO7S/c20-14(19(26)27)13-28-16(15(21)9-8-12-18(24)25)10-6-4-2-1-3-5-7-11-17(22)23/h1-4,6,10,14-16,21H,5,7-9,11-13,20H2,(H,22,23)(H,24,25)(H,26,27)/b3-1-,4-2+,10-6+/t14-,15-,16+/m0/s1 |
Clé InChI |
LDJCPGIDJQSRGG-XFJBKEMKSA-N |
SMILES isomérique |
C(C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)N)CC(=O)O |
SMILES |
C(CC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N)CC(=O)O |
SMILES canonique |
C(CC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N)CC(=O)O |
Synonymes |
16-carboxytetranordihyroleukotriene E4 tetranor LTE4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



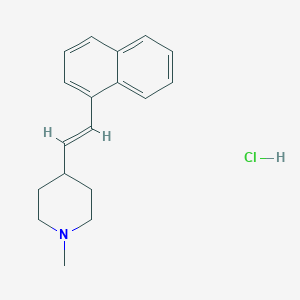

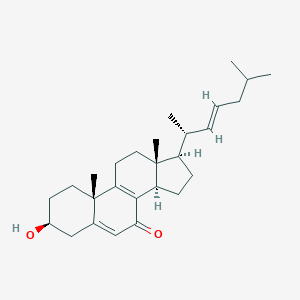
![(13Z)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(E)-4-phenylbut-3-en-2-yl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B219058.png)
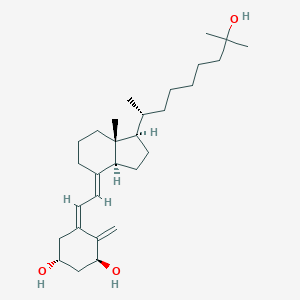
![(3R,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B219069.png)
